

VH 101 Thiol: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VH 101, thiol

Cat. No.: B13572709

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VH 101 thiol is a functionalized von Hippel-Lindau (VHL) protein ligand, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.^{[2][3][4]} This guide provides a comprehensive overview of the chemical properties, structure, and application of VH 101 thiol, with a focus on its role in the potent LRRK2 degrader, XL01126.

Chemical Properties and Structure

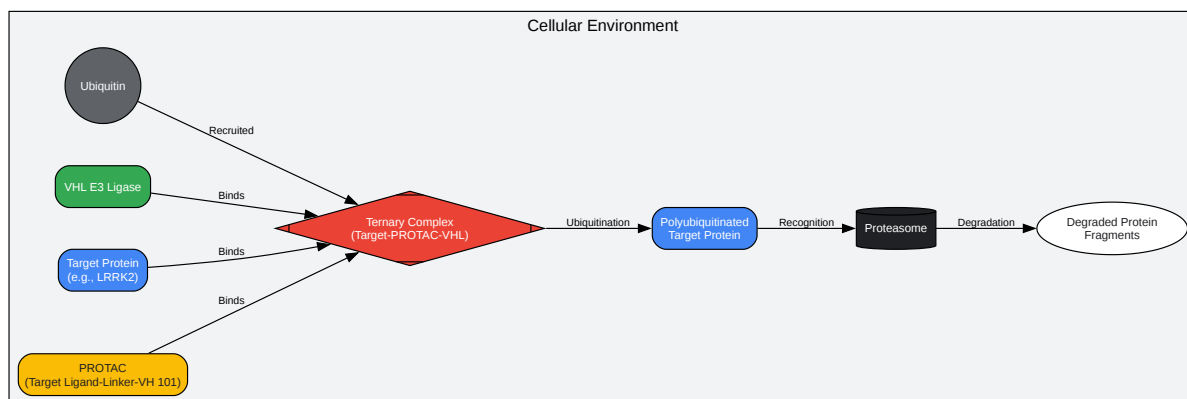
VH 101 thiol is an organic small molecule that serves as a high-affinity ligand for the VHL E3 ubiquitin ligase.^[1] Its structure incorporates a terminal thiol (-SH) group, which acts as a versatile chemical handle for conjugation to a linker and a target protein ligand, forming a PROTAC.^[1]

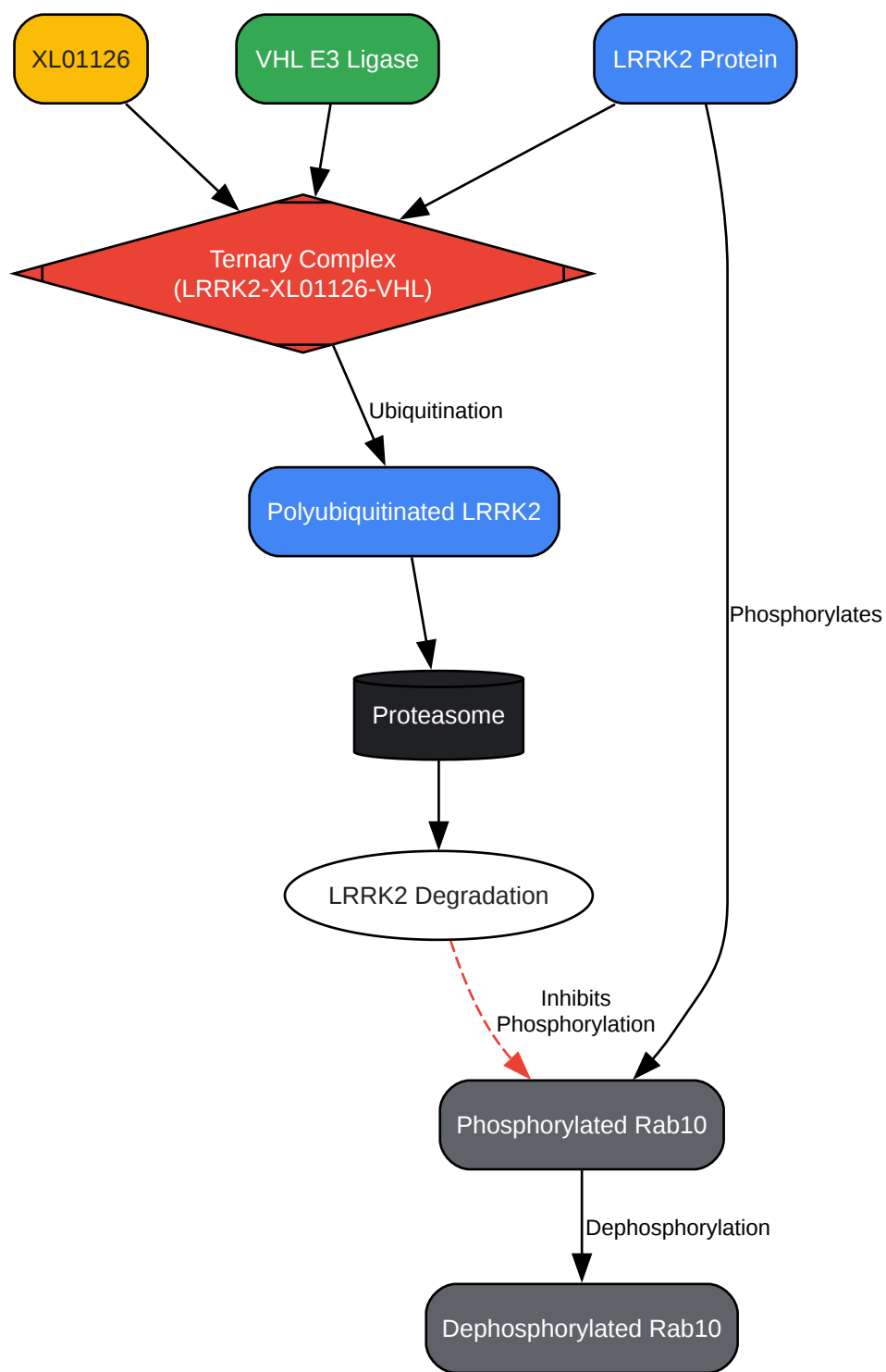
Property	Value	Reference
Chemical Name	(2S,4R)-1-[(2R)-2-[(1-Fluorocyclopropyl)carbonyl]amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide	
Molecular Formula	C ₂₅ H ₃₁ FN ₄ O ₄ S ₂	[1]
Molecular Weight	534.67 g/mol	[1]
CAS Number	2358775-81-0	[1]
Purity	≥95% (HPLC)	[1]
Appearance	Solid	N/A
Storage	Store at -20°C	[1]

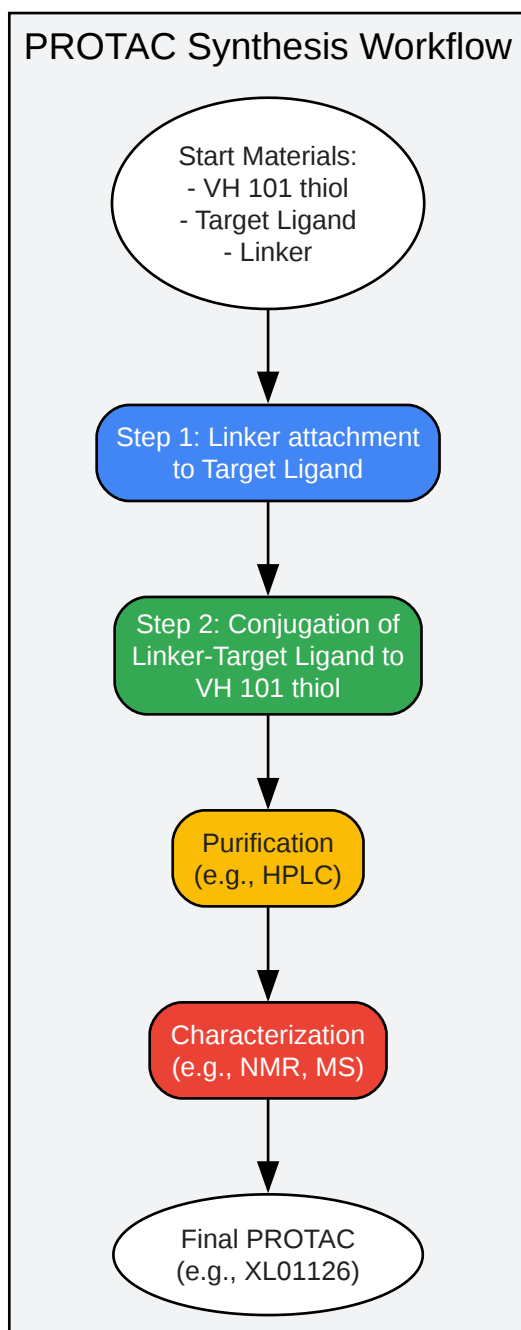
Mechanism of Action in PROTACs

The primary function of VH 101 thiol is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC.[1] The PROTAC molecule, containing VH 101 thiol, simultaneously binds to both the target protein and the VHL E3 ligase, forming a ternary complex.[5][6][7][8] This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.[2][4]

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like VH 101 thiol.







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- To cite this document: BenchChem. [VH 101 Thiol: A Core Component in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13572709#chemical-properties-and-structure-of-vh-101-thiol]

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